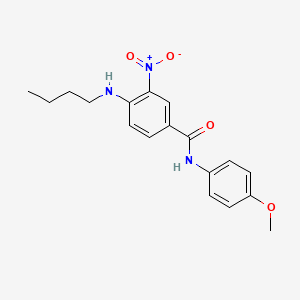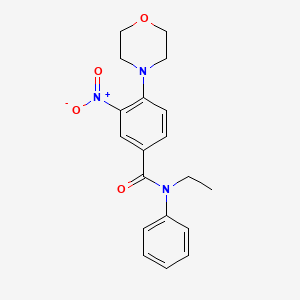
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide
Vue d'ensemble
Description
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as BAY 41-2272, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been investigated for its ability to regulate the activity of nitric oxide (NO) signaling pathways. In
Mécanisme D'action
The mechanism of action of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This activation occurs through the binding of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 to the heme group of sGC, which leads to a conformational change and subsequent activation of the enzyme. The production of cGMP leads to the activation of protein kinase G (PKG), which has downstream effects on various signaling pathways, including calcium signaling and smooth muscle contraction.
Biochemical and Physiological Effects:
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been shown to have various biochemical and physiological effects. One of the most significant effects is the activation of sGC and subsequent production of cGMP. This can lead to vasodilation and the reduction of blood pressure, making it a potential treatment for PAH. 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in immune cells. Additionally, 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been shown to have anti-proliferative effects on cancer cells, making it a potential treatment for certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the NO signaling pathway. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions. Additionally, the effects of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 can be influenced by various factors, including pH and temperature, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272. One direction is to investigate its potential therapeutic applications in other diseases, such as heart failure and diabetes. Another direction is to explore the effects of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 on different cell types, including immune cells and endothelial cells. Additionally, future research could focus on developing more potent and selective sGC activators based on the structure of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272. Overall, 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has the potential to be a valuable tool for investigating the NO signaling pathway and developing new treatments for various diseases.
Applications De Recherche Scientifique
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been investigated for its potential therapeutic applications in various fields of research. One of the most significant applications of this compound is in the treatment of pulmonary arterial hypertension (PAH). 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been shown to activate soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation of pulmonary arteries. This vasodilation can help to reduce the symptoms of PAH, including shortness of breath and fatigue.
Propriétés
IUPAC Name |
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-4-11-19-16-10-5-13(12-17(16)21(23)24)18(22)20-14-6-8-15(25-2)9-7-14/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAPAOPUIFRCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-dimethyl-2-[({4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4139172.png)

![N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4139187.png)
![2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide](/img/structure/B4139190.png)
![2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4139191.png)
![{2-[(6-amino-5-nitro-4-pyrimidinyl)amino]-5-chlorophenyl}(2-chlorophenyl)methanone](/img/structure/B4139203.png)
![N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4139211.png)

![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4139217.png)
![2-[1-(6-methoxy-2-naphthyl)ethyl]-1-propyl-1H-benzimidazole](/img/structure/B4139218.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4139224.png)
![3-methyl-1-{4-[(4-methylbenzyl)oxy]benzoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4139232.png)
